N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide is an organic compound with the molecular formula C11H17BrN2O2. It is a derivative of ethanamine, where the nitrogen atom is substituted with an ethyl group and a 3-nitrobenzyl group. The compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide typically involves the reaction of N-ethyl ethanamine with 3-nitrobenzyl bromide in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium cyanide, sodium thiolate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: N-Ethyl-N-(3-aminobenzyl)ethanamine.
Substitution: Corresponding substituted ethanamines.
Hydrolysis: N-Ethyl ethanamine and 3-nitrobenzyl alcohol.
Scientific Research Applications
N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The nitro group plays a crucial role in its binding affinity and specificity, while the ethyl and benzyl groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
- N-Ethyl-N-(2-nitrobenzyl)ethanamine hydrochloride
- N-Ethyl-N-(3-aminobenzyl)ethanamine
Uniqueness
N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits different binding affinities and reaction profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-ethyl-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.BrH/c1-3-12(4-2)9-10-6-5-7-11(8-10)13(14)15;/h5-8H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTNDFOUFPPMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.